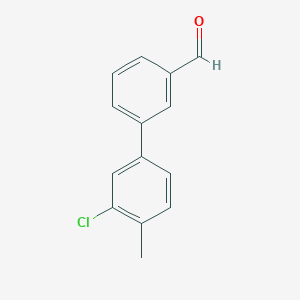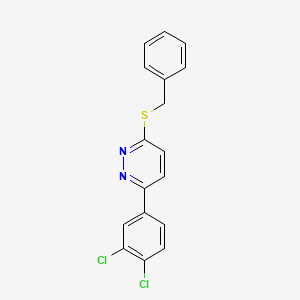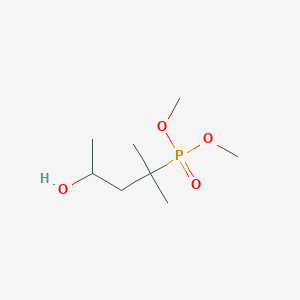![molecular formula C33H51NO3 B12600266 3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 643755-19-5](/img/structure/B12600266.png)
3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes decyloxy groups and an anilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Decyloxy Group: This step involves the reaction of decanol with a suitable halogenating agent to form decyloxy halide.
Coupling with Aniline Derivative: The decyloxy halide is then reacted with an aniline derivative to form the anilino intermediate.
Cyclization and Condensation: The anilino intermediate undergoes cyclization and condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the decyloxy or anilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Decyloxy)-N-((3-(((4-(decyloxy)benzoyl)amino)me)cyclohexyl)me)benzamide
- N-(4-Decyloxy-phenyl)-acetamide
- 4-{[4-(Decyloxy)benzoyl]oxy}phenyl 4-(decyloxy)benzoate
Uniqueness
3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of decyloxy and anilino groups, along with the cyclohexa-2,4-dien-1-one core, makes it a versatile compound with diverse applications.
Properties
CAS No. |
643755-19-5 |
|---|---|
Molecular Formula |
C33H51NO3 |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
5-decoxy-2-[(4-decoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C33H51NO3/c1-3-5-7-9-11-13-15-17-25-36-31-23-20-30(21-24-31)34-28-29-19-22-32(27-33(29)35)37-26-18-16-14-12-10-8-6-4-2/h19-24,27-28,35H,3-18,25-26H2,1-2H3 |
InChI Key |
QIPNUKGTOXECNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)

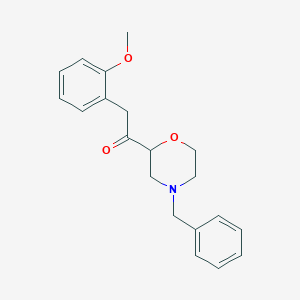
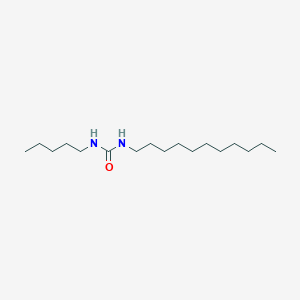
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)

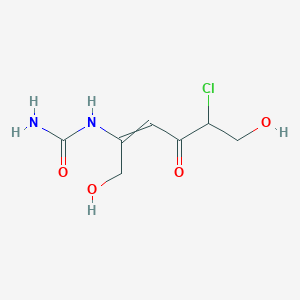
![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
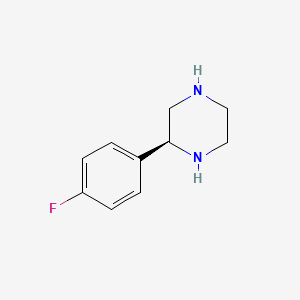
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
